molecular formula C17H21F3N2O3S B2835862 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1235374-74-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2835862
CAS No.: 1235374-74-9
M. Wt: 390.42
InChI Key: FXMMCPBIRAYWSX-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H21F3N2O3S and its molecular weight is 390.42. The purity is usually 95%.
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Scientific Research Applications

Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity

Research has highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, including modifications with bulky moieties and introduction of alkyl or phenyl groups, have shown significant enhancement in anti-AChE activity. One derivative demonstrated a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Cytochrome P450 and Metabolism of Novel Antidepressants

The metabolism of Lu AA21004, a novel antidepressant, involved cytochrome P450 enzymes. The study provided insights into the oxidative metabolism pathways, identifying several metabolites and the enzymes responsible for their formation. This research contributes to understanding the metabolic profile of new therapeutic compounds (Hvenegaard et al., 2012).

Glycine Transporter-1 Inhibitors

Further studies have synthesized and evaluated N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1). These inhibitors demonstrated a balance of in vitro potency, selectivity, and favorable pharmacokinetic and safety characteristics. Their application could potentially address neurological conditions by modulating glycine levels in the brain (Cioffi et al., 2016).

Sulfonamides in Organic Chemistry and Medicine

Triflamides, including N-trifluoromethanesulfonyl derivatives, have been reviewed for their synthesis and applications in organic chemistry, medicine, biochemistry, catalysis, and agriculture. The unique properties of triflamides, such as their NH-acidity and electron-withdrawing capabilities, make them valuable for a wide range of reactions and applications, offering insights into the development of new compounds and therapeutic agents (Moskalik & Astakhova, 2022).

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3S/c18-17(19,20)15-4-2-1-3-14(15)16(23)21-11-12-7-9-22(10-8-12)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMMCPBIRAYWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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